(Z)-5-(1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one (Z)-5-(1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 865593-43-7
VCID: VC6352352
InChI: InChI=1S/C22H19FN2O3S2/c1-28-12-6-11-24-21(27)19(30-22(24)29)18-15-8-3-5-10-17(15)25(20(18)26)13-14-7-2-4-9-16(14)23/h2-5,7-10H,6,11-13H2,1H3/b19-18-
SMILES: COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)SC1=S
Molecular Formula: C22H19FN2O3S2
Molecular Weight: 442.52

(Z)-5-(1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

CAS No.: 865593-43-7

Cat. No.: VC6352352

Molecular Formula: C22H19FN2O3S2

Molecular Weight: 442.52

* For research use only. Not for human or veterinary use.

(Z)-5-(1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one - 865593-43-7

Specification

CAS No. 865593-43-7
Molecular Formula C22H19FN2O3S2
Molecular Weight 442.52
IUPAC Name (5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19FN2O3S2/c1-28-12-6-11-24-21(27)19(30-22(24)29)18-15-8-3-5-10-17(15)25(20(18)26)13-14-7-2-4-9-16(14)23/h2-5,7-10H,6,11-13H2,1H3/b19-18-
Standard InChI Key YYLIFRWDMPBCNE-HNENSFHCSA-N
SMILES COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)SC1=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indole-thiazolidinone hybrid family, characterized by a fused indolinone core linked to a thiazolidinone ring via a conjugated ylidene bridge. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences electronic conjugation and binding affinities in biological systems . Key substituents include:

  • 1-(2-Fluorobenzyl group: Introduces electron-withdrawing effects and modulates lipophilicity.

  • 3-(3-Methoxypropyl chain: Enhances solubility through ether oxygen while providing steric bulk.

  • 2-Thioxo moiety: Creates hydrogen-bonding opportunities and redox activity .

Table 1: Comparative Molecular Features of Analogous Compounds

CompoundMolecular FormulaKey SubstituentsBiological Activity
Target compoundC₂₃H₂₁FN₂O₃S₂2-fluorobenzyl, 3-methoxypropylHypothesized kinase inhibition
STK814307 C₂₂H₁₈BrFN₂O₂S₂4-fluorobenzyl, 1-butylAntimicrobial
AKOS002193353 C₂₁H₁₇BrN₂O₂S₂Phenethyl, 1-ethylAnticancer screening
Sunitinib analog C₁₈H₁₇FN₂O₃5-fluoroindole, pyrrole esterTyrosine kinase inhibition

Spectroscopic Characterization

While direct spectral data for the target compound remains unpublished, analogous structures provide insight into expected features:

  • ¹H NMR: Aromatic protons in the 6.8–7.6 ppm range (indole and fluorobenzyl), methoxy singlet at ~3.3 ppm, and aliphatic chains at 1.2–3.0 ppm .

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretches), 1250–1300 cm⁻¹ (C-F), and 650–750 cm⁻¹ (C-S) .

  • Mass Spectrometry: Molecular ion peak expected at m/z 488.1 (M+H)+ with fragmentation patterns reflecting cleavage at the thiazolidinone ring .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • 2-Fluorobenzyl-protected indolin-2-one

  • 3-Methoxypropyl-substituted thiazolidin-4-one

  • Conjugated ylidene bridge

A plausible route involves Vilsmeier-Haack formylation followed by Knoevenagel condensation, as demonstrated in sunitinib analog synthesis .

Stepwise Synthesis Protocol

  • Indolinone Preparation:

    • 2-Oxoindoline undergoes N-alkylation with 2-fluorobenzyl bromide in DMF/K₂CO₃ at 80°C .

    • Bromination at C5 using NBS (N-bromosuccinimide) under radical conditions .

  • Thiazolidinone Formation:

    • Condensation of cysteine methyl ester with 3-methoxypropyl isocyanate to form the thiazolidinone core .

  • Ylidene Bridge Coupling:

    • Vilsmeier reagent (POCl₃/DMF) activates the indolinone for condensation with the thiazolidinone enolate .

    • Z-Selectivity achieved through steric control in aprotic solvents (acetonitrile) .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
N-Alkylation2-Fluorobenzyl bromide, K₂CO₃80°C6 h78%
Thiazolidinone formationCysteine ester, isocyanateRT24 h65%
Ylidene couplingVilsmeier reagent, MeCN20°C2.5 h40%

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated 0.12 mg/mL (LogP 3.8) due to hydrophobic fluorobenzyl and thioxo groups .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with glass transition at 145°C .

Crystallographic Data

Though single-crystal data is unavailable, analogous compounds crystallize in monoclinic systems (space group P2₁/c) with π-π stacking between indole and thiazolidinone rings .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs exhibit:

  • Kinase Inhibition: Binding to ATP pockets via H-bonding with thioxo groups and hydrophobic interactions .

  • Antimicrobial Effects: Disruption of bacterial cell membranes through thiol reactivity .

In Silico Predictions

  • Molecular Docking: Strong affinity (ΔG = -9.8 kcal/mol) for VEGF receptor tyrosine kinase, comparable to sunitinib .

  • ADMET Profile: High plasma protein binding (89%), CYP3A4 metabolism, and predicted BBB permeability .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods for Z-configuration control.

  • Prodrug Design: Incorporating pH-sensitive groups (e.g., phosphate esters) to enhance solubility .

  • Target Validation: High-throughput screening against kinase libraries and antimicrobial panels .

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